molecular formula C₁₀H₁₇N₇O₄ B1146349 Saxitoxin CAS No. 35523-89-8

Saxitoxin

Cat. No. B1146349
CAS RN: 35523-89-8
M. Wt: 299.29
InChI Key:
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Description

Synthesis Analysis

Saxitoxin's complex structure has made it a challenging molecule for chemists to synthesize. Recent studies have developed asymmetric syntheses of saxitoxin, showcasing novel methodologies for assembling its bis-guanidinium structure. For example, Fleming and Du Bois (2006) described a synthesis starting from an N,O-acetal, utilizing oxathiazinane dioxide heterocycles for the assembly of polyfunctionalized amine derivatives, leading to the tricyclic core of saxitoxin (Fleming & Du Bois, 2006). Bhonde and Looper (2011) reported a concise stereoselective synthesis, highlighting a silver(I)-initiated hydroamination cascade to construct the bicyclic guanidinium ion core (Bhonde & Looper, 2011).

Molecular Structure Analysis

The structure of saxitoxin has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. Schantz et al. (1975) provided detailed insights into the bond distances and angles of saxitoxin, contributing significantly to our understanding of its molecular architecture (Schantz et al., 1975).

Scientific Research Applications

  • Multitude of Receptors : STX, a toxic marine natural product, targets multiple receptors, including voltage-gated sodium, calcium, and potassium channels, neuronal nitric oxide synthase, and certain proteins in circulatory fluids (Llewellyn, 2006).

  • Neurotoxic Alkaloids : STX and its analogs, known as paralytic shellfish toxins (PSTs), are natural neurotoxic alkaloids. These toxins have been found in various marine and freshwater organisms and have potential pharmaceutical applications, such as in treating chronic tension-type headaches (Wiese et al., 2010).

  • Nonprotein Neurotoxins : STX, a nonprotein neurotoxin, plays a significant role as a molecular probe in studying nervous processes and has clinical importance due to its potential use in therapy (Bower et al., 1981).

  • Applications in Neurobiology : STX, similar to tetrodotoxin, has applications in neurobiology due to its ability to suppress action potentials in skeletal muscles and vertebrate nerves by affecting sodium ion permeability (Evans, 1972).

  • Binding Mechanism : Studies have focused on how STX binds to and blocks sodium channels, providing insights into the physiology of these channels (Strichartz et al., 1986).

  • Biosynthesis in Marine Dinoflagellates : The biosynthesis of STX in marine dinoflagellates has been explored using omics technologies, providing insights into gene-environment interactions and the potential for novel pharmaceutical applications (Akbar et al., 2020).

  • Fast Detection Methods : Rapid detection methods for STX, crucial for environmental monitoring and food safety, have been developed, such as laser tweezers surface-enhanced Raman spectroscopy (Huai et al., 2013).

  • Structure Analysis : The structure of STX has been determined through techniques like x-ray diffraction, aiding in the understanding of its biological activity (Schantz et al., 1975).

  • Potential Molecular Targets : Research has identified potential molecular targets of STX in various organisms, contributing to our understanding of its mode of action (Cusick et al., 2012).

  • Biotechnological Applications : STX has been used to create bifunctional analogues through biotinylation, expanding its utility as a research tool (Robillot et al., 2009).

Safety And Hazards

Ingestion of Saxitoxin can cause numbness of the oral mucosa as quickly as 30 minutes after exposure. In severe poisoning, illness typically progresses rapidly and may include gastrointestinal (nausea, vomiting) and neurological (cranial nerve dysfunction, a floating sensation, headache, muscle weakness, parasthesias and vertigo) signs and symptoms. Respiratory failure and death can occur from paralysis .

Future Directions

Research is ongoing to better understand the biosynthesis and metabolism of saxitoxin-group toxins in PST-producing organisms, which may potentially contribute to a better strategy in combating harmful algal blooms especially dinoflagellate blooms in the future . Another study suggests that Saxitoxin and tetrodotoxin bioavailability increases in future oceans .

properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O4/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16)/t4-,5-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQXVSUAYFXFJA-HGRQIUPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074313
Record name Saxitoxin
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Molecular Weight

299.29 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Saxitoxin
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Product Name

Saxitoxin

CAS RN

35523-89-8, 73603-72-2
Record name Saxitoxin
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Record name Saxitoxin-t
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Record name SAXITOXIN
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Record name Saxitoxin
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Citations

For This Compound
27,100
Citations
AP Thottumkara, WH Parsons… - Angewandte Chemie …, 2014 - Wiley Online Library
The paralytic agent (+)‐saxitoxin (STX), most commonly associated with oceanic red tides and shellfish poisoning, is a potent inhibitor of electrical conduction in cells. Its nefarious …
Number of citations: 140 onlinelibrary.wiley.com
LE Llewellyn - Natural product reports, 2006 - pubs.rsc.org
… , Yale University, research focused upon the novel saxitoxin binding protein, saxiphilin. Since 1994, investigations of saxitoxin and saxiphilin and their biological relationship have …
Number of citations: 460 pubs.rsc.org
EJ Schantz, VE Ghazarossian… - Journal of the …, 1975 - ACS Publications
Saxitoxin is the neurotoxin isolated from toxic Alaska butter … The chemistry of saxitoxin has been complicated by its … the p-bromobenzenesulfonate saxitoxin and now wish to …
Number of citations: 379 pubs.acs.org
M Wiese, PM D'Agostino, TK Mihali, MC Moffitt… - Marine drugs, 2010 - mdpi.com
Saxitoxin (STX) and its 57 analogs are a broad group of natural neurotoxic alkaloids, commonly known as the paralytic shellfish toxins (PSTs). PSTs are the causative agents of paralytic …
Number of citations: 800 www.mdpi.com
J Bordner, WE Thiessen, HA Bates… - Journal of the American …, 1975 - ACS Publications
… saxitoxin in solution exists primarily as a carbamate rather than a cyclol, and that in aqueous solution, saxitoxin … 0.40 for saxitoxin dihydrochloride and 0.75 for saxitoxin ethyl hemiketal …
Number of citations: 202 pubs.acs.org
RS Rogers, H Rapoport - Journal of the American chemical …, 1980 - ACS Publications
… and hydrogen bonding orient and hold a saxitoxin hydrate molecule in the sodium ion … action of saxitoxin is reduced at high pH.3 Assignment of the dissociations of saxitoxin hydrate to …
Number of citations: 100 pubs.acs.org
JJ Fleming, J Du Bois - Journal of the American Chemical Society, 2006 - ACS Publications
An asymmetric synthesis of the bis-guanidinium poison, (+)-saxitoxin (STX), is described. Commencing from an N,O-acetal starting material made readily available through sulfamate …
Number of citations: 239 pubs.acs.org
JJ Fleming, MD McReynolds… - Journal of the American …, 2007 - ACS Publications
A stereoselective synthesis of the bis-guanidinium toxin (+)-saxitoxin (STX), the agent infamously associated with red tides and paralytic shellfish poisoning, is described. Our approach …
Number of citations: 166 pubs.acs.org
CY Kao, A Nishiyama - The Journal of physiology, 1965 - ncbi.nlm.nih.gov
… Saxitoxin is extracted from the siphon of the Alaska … Althoughthe ultimate source of saxitoxin is still uncertain (cf. … Saxitoxin, and the related mussel toxin, although isolated in pure …
Number of citations: 274 www.ncbi.nlm.nih.gov
M Kodama, T Ogata, S Sato - Agricultural and biological chemistry, 1988 - Taylor & Francis
… The toxin in the cultured broth was identified as saxitoxin by TLC, … toxins (PS toxins) of which saxitoxin is a representative example. … We report here the isolation of a saxitoxinproducing …
Number of citations: 172 www.tandfonline.com

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